8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13310501
InChI: InChI=1S/C23H25N5O4/c1-26-20-19(21(30)27(2)23(26)31)28(14-17(29)15-32-18-11-7-4-8-12-18)22(25-20)24-13-16-9-5-3-6-10-16/h3-12,17,29H,13-15H2,1-2H3,(H,24,25)
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=CC=C4)O
Molecular Formula: C23H25N5O4
Molecular Weight: 435.5 g/mol

8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

VCID: VC13310501

Molecular Formula: C23H25N5O4

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione -

Description

Chemical Characteristics

Molecular Formula:
C23H25N5O5

Molecular Weight:
451.48 g/mol

IUPAC Name:
8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-1H-purine-2,6(3H,7H)-dione

Structure:
The compound consists of a purine backbone functionalized with benzylamino and hydroxyphenoxypropyl groups. These modifications contribute to its physicochemical properties and biological activity.

Key Properties:

PropertyValue
Hydrogen Bond Donors3
Hydrogen Bond Acceptors8
Polar Surface Area95.423 Ų
LogP (Partition Coefficient)2.9023
LogD (Distribution Coefficient)2.9021
LogSw (Solubility in Water)-3.392
StereoRacemic Mixture

The compound's relatively low water solubility (logSw = -3.392) suggests limited bioavailability in aqueous environments, which may require formulation strategies for pharmaceutical applications.

Synthesis and Derivation

The synthesis of this compound involves purine derivatives functionalized through alkylation and amination reactions. The benzylamino group is introduced to enhance binding affinity to biological targets, while the hydroxyphenoxypropyl moiety contributes to solubility and receptor specificity.

Biological Relevance

This compound belongs to a class of xanthine derivatives, which are widely studied for their pharmacological properties. Xanthines are known for their roles as:

  • Phosphodiesterase Inhibitors: These inhibit the breakdown of cyclic AMP (cAMP), leading to increased intracellular signaling.

  • Adenosine Receptor Antagonists: By blocking adenosine receptors, these compounds exhibit stimulant effects on the central nervous system.

Potential therapeutic applications include:

  • Cardiovascular Health: Xanthines like this compound may improve blood flow by relaxing smooth muscle tissue.

  • Respiratory Disorders: They are explored as bronchodilators in conditions such as asthma or chronic obstructive pulmonary disease (COPD).

  • Neurological Effects: The compound may have potential in treating neurodegenerative diseases due to its stimulant properties.

Comparative Analysis with Related Compounds

Below is a comparison of the featured compound with structurally similar derivatives:

Compound NameMolecular Weight (g/mol)LogPLogSw
8-(benzylamino)-7-[2-hydroxy-3-isopropoxypropyl]-3-methylpurine-2,6-dione387.42.5-3.0
8-(benzylamino)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-dione449.53.1-3.5

The addition of specific functional groups alters solubility and lipophilicity, which can influence biological activity and drug delivery mechanisms.

Potential Challenges in Drug Development

Despite its promising pharmacological profile, several challenges exist:

  • Solubility Issues: The low water solubility may hinder absorption and distribution in vivo.

  • Stability Concerns: Functional groups such as hydroxyphenoxy can be prone to metabolic degradation.

  • Formulation Requirements: Advanced drug delivery systems might be necessary to improve bioavailability.

Product Name 8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Molecular Formula C23H25N5O4
Molecular Weight 435.5 g/mol
IUPAC Name 8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C23H25N5O4/c1-26-20-19(21(30)27(2)23(26)31)28(14-17(29)15-32-18-11-7-4-8-12-18)22(25-20)24-13-16-9-5-3-6-10-16/h3-12,17,29H,13-15H2,1-2H3,(H,24,25)
Standard InChIKey FFLUCQHJFUWYLV-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=CC=C4)O
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=CC=C4)O
PubChem Compound 3450359
Last Modified Jan 05 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator